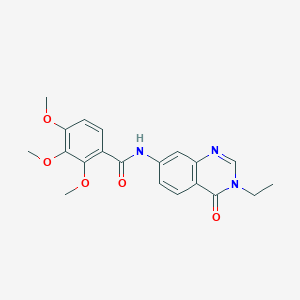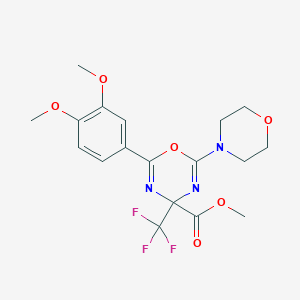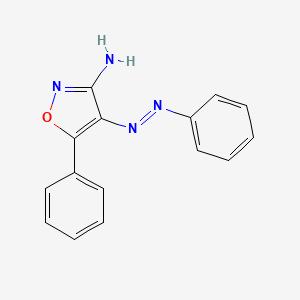
N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)-2,3,4-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)-2,3,4-trimethoxybenzamide is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its complex structure, which includes a quinazolinone core and a trimethoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)-2,3,4-trimethoxybenzamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group at the 3-position can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Trimethoxybenzamide Moiety: The final step involves the coupling of the quinazolinone intermediate with 2,3,4-trimethoxybenzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions for substitution reactions vary but often involve catalysts like palladium on carbon (Pd/C) for hydrogenation or Lewis acids for electrophilic substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)-2,3,4-trimethoxybenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Preliminary studies suggest it may have anti-cancer, anti-inflammatory, and antimicrobial properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)-2,3,4-trimethoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. It may inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds like 4-oxo-3,4-dihydroquinazoline and its derivatives share the quinazolinone core but differ in their substituents.
Trimethoxybenzamides: Compounds such as 2,3,4-trimethoxybenzamide have similar aromatic structures but lack the quinazolinone moiety.
Uniqueness
N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)-2,3,4-trimethoxybenzamide is unique due to the combination of its quinazolinone core and trimethoxybenzamide moiety, which imparts distinct biological activities and chemical properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C20H21N3O5 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
N-(3-ethyl-4-oxoquinazolin-7-yl)-2,3,4-trimethoxybenzamide |
InChI |
InChI=1S/C20H21N3O5/c1-5-23-11-21-15-10-12(6-7-13(15)20(23)25)22-19(24)14-8-9-16(26-2)18(28-4)17(14)27-3/h6-11H,5H2,1-4H3,(H,22,24) |
InChIキー |
NKTOHTKWBSWMSW-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC2=C(C1=O)C=CC(=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-2-oxo-N-phenyl-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B11480622.png)
![N'-[(Z)-(5-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B11480629.png)

![N-[2-(furan-2-yl)ethyl]-4-methylbenzamide](/img/structure/B11480641.png)
![N-(2-bromo-4-fluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11480645.png)
![N~1~-{(E)-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1H-tetrazole-1,5-diamine](/img/structure/B11480648.png)
![2-[4-(Morpholin-4-ylsulfonyl)phenoxy]-1-[4-(1-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B11480654.png)

![4-[(5-(2-Furyl)-4-phenyl-1,2,4-triazol-3-ylthio)methyl]hydroquinolin-2-one](/img/structure/B11480668.png)
![N-(4-ethoxyphenyl)-2-[(6-fluoro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11480680.png)
![3-[5-(4-fluorophenyl)-1H-pyrazol-3-yl][1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B11480684.png)
![1-methyl-4-(4-methylphenyl)-6-[3-(trifluoromethyl)phenyl]-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11480688.png)

![2-methoxyethyl 1-[2-(ethylsulfanyl)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11480705.png)
